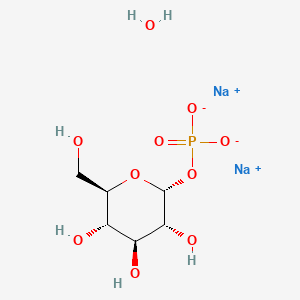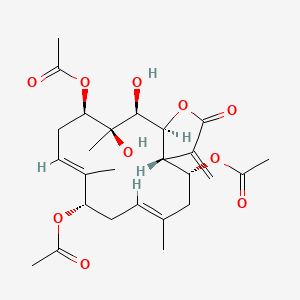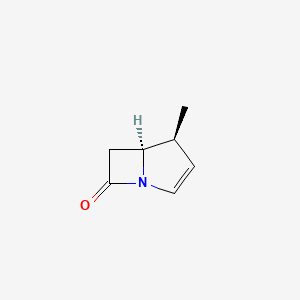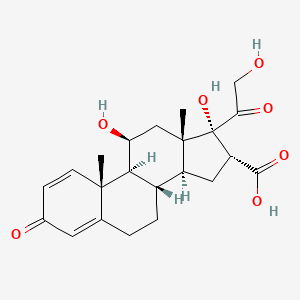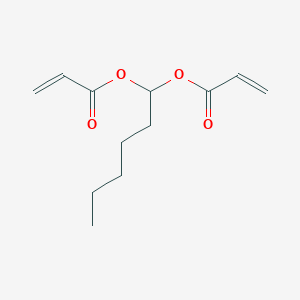![molecular formula C28H44O3 B1257031 (E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B1257031.png)
(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol, also known as 24, 25-Dihydroxy vitamin D2, is a hydroxylated metabolite of vitamin D2. It is a synthetic analog of vitamin D and plays a crucial role in various biological processes. This compound is significant in the study of vitamin D metabolism and its effects on health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol involves multiple hydroxylation steps. The primary synthetic route includes the hydroxylation of vitamin D2 at the 24th and 25th positions. This process typically requires specific catalysts and controlled reaction conditions to ensure the correct placement of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to maintain high purity and yield. The process includes the use of specialized equipment to control temperature, pressure, and reaction time, ensuring the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to different derivatives.
Substitution: Substitution reactions can occur at the hydroxyl positions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound. These products are essential for studying the metabolic pathways and biological effects of vitamin D analogs.
Scientific Research Applications
(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol has numerous applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of vitamin D analogs.
Biology: The compound is crucial in understanding the metabolic pathways of vitamin D and its role in cellular processes.
Medicine: Research on this compound helps in developing treatments for vitamin D deficiency and related disorders.
Industry: The compound is used in the production of vitamin D supplements and fortified foods.
Mechanism of Action
(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol exerts its effects by binding to the vitamin D receptor (VDR), which is present in various cells throughout the body. This binding activates the receptor, leading to the regulation of gene expression and modulation of cellular processes. The compound influences calcium and phosphate metabolism, immune function, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1, 25-Dihydroxy vitamin D3: Another hydroxylated metabolite of vitamin D, known for its potent biological activity.
25-Hydroxy vitamin D3: A precursor to the active form of vitamin D, essential for maintaining calcium homeostasis.
24, 25-Dihydroxy vitamin D3: Similar to (E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol but derived from vitamin D3.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which gives it distinct biological properties. Its role as a synthetic analog of vitamin D2 makes it valuable for research and therapeutic applications, particularly in understanding the diverse functions of vitamin D metabolites.
Properties
Molecular Formula |
C28H44O3 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11+ |
InChI Key |
BPEQZNMKGFTMQE-YXACAVFMSA-N |
Isomeric SMILES |
CC(/C=C/C(C)(C(C)(C)O)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Synonyms |
24,25-dihydroxyergocalciferol 24,25-dihydroxyvitamin D2 24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24S)-isomer 24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24xi)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



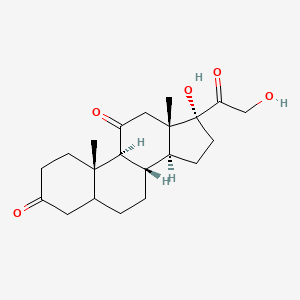
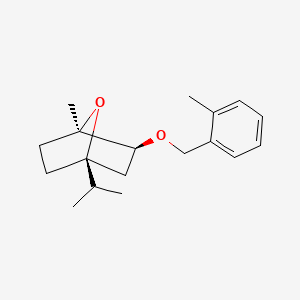
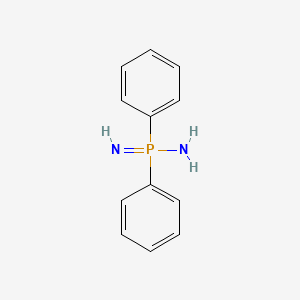
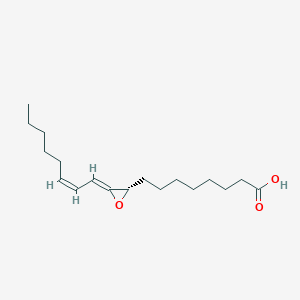
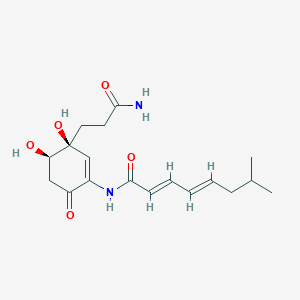
![[(9R,10S,11S,13R,15S,19S,20R,21S,23E)-19-[(E,2S,3S,7R,8R,9R)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-11-hydroxy-9,21-dimethoxy-10,13,20-trimethyl-6,8,17-trioxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,23,25(28)-pentaen-15-yl] carbamate](/img/structure/B1256960.png)


